1-(1H-1,2,4-Triazol-1-yl)pentan-3-one
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Overview
Description
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(1H-1,2,4-Triazol-1-yl)pentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of a pentanone derivative with 1H-1,2,4-triazole in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles depending on the desired substitution product. Major products formed from these reactions include oxidized or reduced derivatives and substituted triazole compounds.
Scientific Research Applications
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one has found applications in several scientific research areas:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(1H-1,2,4-Triazol-1-yl)pentan-3-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it is believed to inhibit enzymes critical for the survival of bacteria and fungi. Molecular docking studies suggest that it may inhibit the MurB enzyme in Escherichia coli and the CYP51 enzyme in Candida albicans . These interactions disrupt essential biological processes, leading to the death of the microorganisms.
Comparison with Similar Compounds
1-(1H-1,2,4-Triazol-1-yl)pentan-3-one can be compared with other triazole derivatives such as:
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: This compound has similar structural features but includes a chlorophenyl group, which may confer different biological activities.
1-(tricyclohexylstannyl)-1H-1,2,4-triazole: This derivative includes a tricyclohexylstannyl group, which affects its chemical properties and applications.
Triadimefon: A well-known fungicide that includes a triazole ring and is used extensively in agriculture.
The uniqueness of this compound lies in its specific structure, which allows for a range of chemical reactions and applications that may not be possible with other triazole derivatives.
Properties
CAS No. |
64882-53-7 |
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Molecular Formula |
C7H11N3O |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C7H11N3O/c1-2-7(11)3-4-10-6-8-5-9-10/h5-6H,2-4H2,1H3 |
InChI Key |
XGCMVEAJUKPFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCN1C=NC=N1 |
Origin of Product |
United States |
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